tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-8-12(9-11-19)21-15-18-13-6-4-5-7-14(13)23-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSSOGPCPMUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit or activate certain pathways, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and properties:
Key Differences and Research Findings
Bioactivity Profiles :
- The target compound and 21b/21d share a benzoheterocyclic substituent but differ in their appended functional groups. While 21b and 21d were designed as antimalarial agents targeting Plasmodium species, the target compound’s benzothiazole group may offer distinct interactions with biological targets, such as kinase enzymes or antimicrobial pathways .
- Compound 58 and related phenethyl derivatives (e.g., 59–62, 65–66) exhibit stereoselective activity due to fluorinated or substituted aryl groups, suggesting that electronic effects (e.g., fluorine substitution) enhance binding specificity in neurological targets .
Synthetic Efficiency :
- Yields for analogs vary significantly. For example, Compound 58 was synthesized in 95% yield via palladium-catalyzed cross-coupling, while 21d achieved 71% yield using hydrazinecarbonyl chemistry. The lower yield for 21d may reflect challenges in introducing the difluoro-phenylacetyl group .
Structural Similarity Metrics: A similarity analysis (Tanimoto coefficient) for the target compound identified CAS 162045-53-6 (similarity score: 0.67) as the closest analog, differing by the replacement of benzothiazole with a 2-oxobenzooxazole group. This minor change reduces aromaticity and may alter hydrogen-bonding capacity .
Elemental Analysis and Purity: Analogs like C₂₅H₃₁N₇O₄ () showed slight deviations in elemental analysis (e.g., observed C: 60.34% vs. Such variations underscore the importance of rigorous purification in medicinal chemistry .
Biological Activity
tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate (CAS Number: 1373879-28-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating neurodegenerative diseases, particularly focusing on its role as an acetylcholinesterase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O2S, with a molecular weight of 318.44 g/mol. The structure features a piperidine ring, a benzo[d]thiazole moiety, and a tert-butyl ester group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 318.44 g/mol |
| CAS Number | 1373879-28-7 |
| IUPAC Name | This compound |
Acetylcholinesterase Inhibition
Recent studies have demonstrated that compounds containing a benzo[d]thiazole moiety exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study synthesized various derivatives and found that the compound exhibited promising AChE inhibition with an IC50 value of 2.7 µM, suggesting potential therapeutic applications for Alzheimer's disease . This inhibition is crucial as it may help increase acetylcholine levels in the brain, thereby improving cognitive functions.
The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine. Molecular docking studies have shown favorable interactions between the compound and the enzyme's active site, indicating a stable binding conformation that enhances its inhibitory effect .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable amine and aldehyde precursors.
- Introduction of the Benzothiazole Moiety: A nucleophilic substitution reaction introduces the benzothiazole group into the piperidine intermediate.
- Esterification: The final step involves esterification with tert-butyl chloroformate under basic conditions to yield the desired product.
Study on Neuroprotective Effects
A study published in Molecules explored the neuroprotective effects of various benzo[d]thiazole derivatives, including this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress, further supporting their potential use in treating neurodegenerative diseases .
Comparative Analysis with Other Compounds
In comparative studies with other AChE inhibitors, this compound showed superior activity compared to traditional inhibitors like donepezil and rivastigmine. This suggests that modifications to the benzo[d]thiazole structure could lead to more effective treatments for conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a benzo[d]thiazol-2-ol derivative with a tert-butyl piperidine carboxylate precursor under nucleophilic substitution conditions. Key steps include:
- Step 1 : Activation of the hydroxyl group on benzo[d]thiazol-2-ol using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO).
- Step 2 : Reaction with tert-butyl 4-bromopiperidine-1-carboxylate to form the ether linkage.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify piperidine ring conformation, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 363.14 for C₁₈H₂₂N₂O₃S) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement of the benzo[d]thiazole-piperidine moiety .
Q. What are the primary biological targets or applications of this compound in academic research?
- Methodological Answer : The compound’s benzo[d]thiazole and piperidine motifs suggest potential in:
- Enzyme Inhibition : As a kinase or protease inhibitor due to its ability to mimic ATP-binding motifs.
- Antimicrobial Studies : Testing against bacterial/fungal strains via MIC assays (e.g., using broth microdilution) .
- Structural Probes : Fluorescent tagging of the benzo[d]thiazole group to study protein-ligand interactions .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s conformational stability and intermolecular interactions?
- Methodological Answer : X-ray diffraction (e.g., SHELX-refined structures) reveals:
- Torsion Angles : Between the piperidine ring and benzo[d]thiazole group (e.g., 120–140°), indicating steric hindrance from the tert-butyl group.
- Packing Motifs : Hydrogen bonding between the carboxylate oxygen and NH groups in adjacent molecules (distance ~2.8 Å) .
Q. What strategies resolve contradictions in observed vs. predicted reactivity during derivatization?
- Methodological Answer : Discrepancies arise in reactions like ester hydrolysis or amine functionalization. Solutions include:
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electron density distribution on the piperidine nitrogen and benzo[d]thiazole oxygen .
- Protection/Deprotection : Using Boc (tert-butoxycarbonyl) groups to shield reactive amines during coupling steps .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : TGA/DSC analysis to identify decomposition points (>200°C common for tert-butyl esters) .
Q. What computational tools predict its pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodological Answer : Use software like Schrödinger’s QikProp or SwissADME:
- logP : Predicted ~3.2 (moderate lipophilicity due to tert-butyl and aromatic groups).
- Bioavailability : 50–60% (high membrane permeability but moderate solubility) .
Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?
- Methodological Answer :
- Scaffold Modification : Replace benzo[d]thiazole with pyridine ( ) to reduce off-target binding.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking with kinase active sites .
Q. What advanced analytical methods validate purity in complex matrices (e.g., biological fluids)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
